Hydroxyzine dihydrochloride

Descripción general

Descripción

La hidroxicina es un antihistamínico de primera generación que pertenece a la clase de sustancias químicas de la piperazina. Se utiliza comúnmente para tratar afecciones como la ansiedad, las náuseas y la picazón. La hidroxicina funciona bloqueando los efectos de la histamina, una sustancia en el cuerpo que causa síntomas alérgicos . Fue sintetizada por primera vez por Union Chimique Belge en 1956 y desde entonces se ha utilizado ampliamente tanto en entornos médicos como de investigación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La hidroxicina se puede sintetizar mediante varios métodos. Un método común implica la reacción de 1-(4-clorobenzhidril)piperazina con 2-(2-cloroetoxi)etanol en condiciones básicas. Esta reacción suele tener lugar en presencia de una base como el hidróxido de sodio, que facilita la reacción de sustitución nucleofílica .

Métodos de producción industrial

En entornos industriales, el clorhidrato de hidroxicina se produce a menudo utilizando una ruta sintética similar, pero a mayor escala. El proceso implica el uso de reactores grandes y condiciones controladas para garantizar un alto rendimiento y pureza. El producto final se purifica luego mediante técnicas de cristalización y filtración .

Análisis De Reacciones Químicas

Tipos de reacciones

La hidroxicina sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: La hidroxicina se puede oxidar para formar su metabolito activo, cetirizina.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.

Sustitución: La hidroxicina puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de piperazina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las bases como el hidróxido de sodio se utilizan a menudo para facilitar las reacciones de sustitución.

Principales productos formados

Oxidación: Cetirizina, un metabolito activo con propiedades antihistamínicas.

Reducción: Diversas formas reducidas de hidroxicina, aunque estas se estudian con menos frecuencia.

Sustitución: Derivados de piperazina sustituidos.

Aplicaciones Científicas De Investigación

Anxiolytic Effects

Hydroxyzine is commonly prescribed for the short-term relief of anxiety symptoms. It acts by suppressing the activity of certain subcortical structures in the brain, such as the reticular formation and limbic system, which helps alleviate feelings of anxiety and reduces emotional responses to stress .

Clinical Evidence

A systematic review indicated that hydroxyzine demonstrates efficacy in treating generalized anxiety disorder when compared to placebo . However, the data on its effectiveness relative to benzodiazepines remains inconclusive due to insufficient comparative studies .

Sedation and Premedication

Hydroxyzine is frequently used as a sedative before and after surgical procedures. It helps induce relaxation and sleepiness, making it beneficial in premedication protocols for surgeries .

Dosage Guidelines

Management of Allergic Reactions

As an antihistamine, hydroxyzine effectively treats itching associated with allergic reactions, such as chronic urticaria and atopic dermatitis. By blocking histamine receptors, it alleviates symptoms related to allergies .

Research Insights

A study on controlled release formulations of hydroxyzine showed promising results in minimizing side effects while enhancing therapeutic efficacy for skin conditions .

Antiemetic Properties

Hydroxyzine has demonstrated antiemetic effects, particularly useful in managing nausea and vomiting related to motion sickness and post-operative conditions .

Clinical Studies

Research has shown that hydroxyzine can significantly reduce nausea in patients undergoing surgery or experiencing motion sickness .

Use in COVID-19 Patients

Recent studies have investigated hydroxyzine's potential benefits for hospitalized COVID-19 patients. A retrospective observational study suggested that hydroxyzine use was associated with reduced mortality rates among these patients . This finding indicates possible therapeutic roles beyond traditional applications.

Controlled Release Formulations

Innovative drug delivery systems, such as the Microsponge Delivery System, have been developed to enhance the pharmacokinetics of hydroxyzine. These formulations aim to control the release of the drug into the skin, thereby improving efficacy while minimizing systemic side effects .

Summary Table of Hydroxyzine Applications

| Application | Description | Dosage Guidelines |

|---|---|---|

| Anxiolytic | Relief from anxiety symptoms by acting on subcortical brain structures | Adults: 50-100 mg q.i.d |

| Sedation | Induction of sleepiness before/after surgery | Adults: 50-100 mg pre-surgery |

| Allergic Reaction Management | Treatment of itching from allergies | Adults: 25 mg t.i.d or q.i.d |

| Antiemetic | Reduction of nausea and vomiting | As needed based on symptoms |

| COVID-19 Treatment | Potential reduction in mortality rates | Varies based on clinical protocol |

| Controlled Release Formulations | Enhanced drug delivery for topical applications | Based on formulation specifics |

Mecanismo De Acción

La hidroxicina ejerce sus efectos principalmente actuando como un potente e inverso agonista selectivo del receptor H1 de la histamina. Esta acción bloquea los efectos de la histamina, reduciendo así los síntomas de las alergias y la ansiedad. Además, la hidroxicina tiene propiedades sedantes debido a su acción sobre el sistema nervioso central, donde suprime la actividad a niveles subcorticales .

Comparación Con Compuestos Similares

Compuestos similares

Cetirizina: Un metabolito activo de la hidroxicina con propiedades antihistamínicas similares, pero con menos efectos sedantes.

Difenhidramina: Otro antihistamínico de primera generación con usos similares, pero con una estructura química diferente.

Clorfeniramina: Un antihistamínico de primera generación que se utiliza para indicaciones similares, pero con un perfil de efectos secundarios diferente

Singularidad

La hidroxicina es única en su combinación de propiedades antihistamínicas y ansiolíticas. A diferencia de otros antihistamínicos, también se utiliza para tratar la ansiedad y la tensión, lo que la convierte en un compuesto versátil tanto en entornos médicos como de investigación .

Actividad Biológica

Hydroxyzine dihydrochloride (HHCL) is a first-generation antihistamine widely used for its anxiolytic, sedative, and anti-allergic properties. Its biological activity extends beyond mere antihistamine effects, implicating various pathways in the immune response, central nervous system interactions, and potential therapeutic applications in dermatological conditions. This article provides a detailed examination of the biological activities of this compound, supported by research findings, case studies, and data tables.

Histamine Receptor Antagonism

Hydroxyzine primarily exerts its effects through antagonism of the H1 histamine receptor. This action not only alleviates allergic reactions but also has sedative effects due to its ability to cross the blood-brain barrier. A study utilizing positron emission tomography (PET) found that a single 30 mg dose of hydroxyzine resulted in 67.6% occupancy of the H1 receptor in the brain, correlating with subjective reports of sleepiness and cognitive impairment .

Immunomodulatory Effects

Recent studies have highlighted hydroxyzine's immunomodulatory properties. Research indicated that HHCL can trigger a mild inflammatory response in non-activated macrophages while exerting anti-inflammatory effects on activated macrophages. The intracellular mechanisms involved include modulation of the p38 MAPK and PI3K pathways .

Clinical Applications

Anxiety and Sedation

Hydroxyzine is frequently prescribed for anxiety management due to its anxiolytic properties. Its sedative effects are particularly beneficial in preoperative settings or for patients experiencing acute anxiety episodes.

Dermatological Conditions

A real-world observational study demonstrated that hydroxyzine significantly improved symptoms of pruritus (itching) and overall quality of life in patients with chronic dermatological conditions. The study involved 400 patients over 12 weeks, showing substantial improvements in pruritus scores and quality of life metrics .

Case Studies

-

Fixed Drug Eruption

A report documented four pediatric cases where hydroxyzine caused a fixed drug eruption on the penis. The condition resolved upon discontinuation of the drug, highlighting the potential for adverse dermatological reactions despite its therapeutic benefits . -

Premedication Efficacy

A clinical trial assessed the efficacy of hydroxyzine as premedication in pediatric patients undergoing surgery. Results indicated that combining hydroxyzine with midazolam significantly reduced complications compared to midazolam alone .

Table 1: Effects of Hydroxyzine on Macrophage Activation

| Treatment Condition | % Cells Positive for p-PI3K+ (Mean ± SD) | % Cells Positive for p38- (Mean ± SD) |

|---|---|---|

| Control | 12.03 ± 1.83 | 77.00 ± 8.07 |

| LPS | 46.80 ± 2.72 | 62.56 ± 6.20 |

| LPS + HHCL | 64.33 ± 5.29 | 38.53 ± 1.40 |

This table summarizes findings from studies investigating the immunomodulatory effects of hydroxyzine on macrophages, illustrating its role in modulating inflammatory responses through specific intracellular pathways .

Table 2: Improvement in Quality of Life Metrics

| Time Point | DLQI Score Improvement (Mean ± SD) | 5-D Itch Score Improvement (Mean ± SD) |

|---|---|---|

| Baseline | - | - |

| Week 2 | Significant Improvement | Significant Improvement |

| Week 4 | Significant Improvement | Significant Improvement |

| Week 8 | Significant Improvement | Significant Improvement |

| Week 12 | Significant Improvement | Significant Improvement |

This table reflects results from an observational study assessing hydroxyzine's effectiveness in managing pruritus over time .

Propiedades

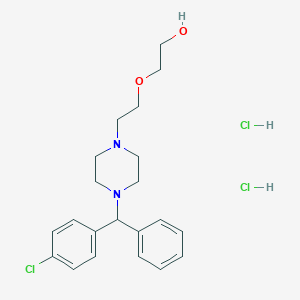

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDWXGKKHFNSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10246-75-0 (pamoate), 2192-20-3 (di-hydrochloride) | |

| Record name | Hydroxyzine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023137 | |

| Record name | Hydroxyzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxyzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

220 °C at 0.5 mm Hg | |

| Record name | HYDROXYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Crystals; MP 193 °C; Bitter taste. Solubility in mg/mL: water <700; chloroform 60; acetone 2; ether <0.1. Solutions are unstable to intense UV light. /Hydroxyzine dihydrochloride/, White powder; odorless; melts with decomp at about 200 °C; 1 g sol in about 11 mL chloroform; slightly sol in acetone; practically insol in ether /Hydrochloride/, Light-yellow powder; practically odorless; practically insol in methanol /Pamoate/, 9.14e-02 g/L | |

| Record name | HYDROXYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxyzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The H1 histamine receptor is responsible for mediating hypersensitivity and allergic reactions. Exposure to an allergen results in degranulation of mast cells and basophils, which then release histamine and other inflammatory mediators. Histamine binds to, and activates, H1 receptors, which results in the further release of pro-inflammatory cytokines, such as interleukins, from basophils and mast cells. These downstream effects of histamine binding are responsible for a wide variety of allergic symptoms, such as pruritus, rhinorrhea, and watery eyes. Hydroxyzine is a potent inverse agonist of histamine H1-receptors - inverse agonists are agents that are considered to have a "negative efficacy", so rather than simply blocking activity at a receptor they actively dampen its activity. Inverse agonism at these receptors is responsible for hydroxyzine's efficacy in the treatment of histaminic edema, flare, and pruritus. Hydroxyzine is not a cortical depressant, so its sedative properties likely occur at the subcortical level of the CNS. These sedative properties allow activity as an anxiolytic. Antiemetic efficacy is likely secondary to activity at off-targets., Hydroxyzine does not appear to increase gastric secretions or acidity, and usually has mild antisecretory effects. The antispasmodic activity of hydroxyzine is apparently mediated through interference with the mechanism that responds to spasmogenic agents such as acetylcholine, histamine, and serotonin., Hydroxyzine has CNS depressant, anticholinergic, antispasmodic, and local anesthetic activity, in addition to antihistaminic effects. The drug also has sedative and antiemetic activity. The sedative and tranquilizing effects of hydroxyzine are thought to result principally from suppression of activity at subcortical levels of the CNS; the drug does not have cortical depressant activity. The precise mechanism of antiemetic and antimotion sickness actions of hydroxyzine are unclear, but appear to result, at least in part, from its central anticholinergic and CNS depressant properties., The effects of the drug hydroxyzine on the activities of the rat liver monoamine oxidases (EC 1.4.3.6; MAO) and the membrane-bound and soluble forms of bovine semicarbazide-sensitive amine oxidase (EC 1.4.3.6; SSAO) were studied. Hydroxyzine was found to be a competitive inhibitor of MAO-B (Ki - 38 microM), whereas it had a low potency towards MAO-A (IC50 > 630 microM). Although it was a relatively potent competitive inhibitor of bovine plasma SSAO (Ki approximately 1.5 microM), it was a weak inhibitor of the membrane-bound form of the enzyme from bovine lung (IC50 approximately 1 mM). These findings extend our knowledge of the drug binding capabilities of the amine oxidases and suggest that these interactions may contribute to the complex actions of this drug. | |

| Record name | Hydroxyzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROXYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

(RS)-1-[(4-clorophenyl)phenylmethyl]piperazine, decloxizine | |

| Record name | HYDROXYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil | |

CAS No. |

68-88-2 | |

| Record name | (±)-Hydroxyzine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyzine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydroxyzine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyzine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30S50YM8OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxyzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200C, 190 °C | |

| Record name | Hydroxyzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydroxyzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.